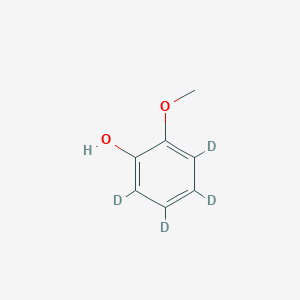
Tragacanth
Vue d'ensemble
Description
Tragacanth is a natural gum obtained from the dried sap of several species of Middle Eastern legumes of the genus Astragalus . It is sometimes called Shiraz gum, shiraz, gum elect or gum dragon . The gum seeps from the plant in twisted ribbons or flakes that can be powdered. It absorbs water to become a gel, which can be stirred into a paste .
Synthesis Analysis
Tragacanth gum has been used in the synthesis of various materials. For instance, it has been used in the graft copolymerization of monomer acrylonitrile (AN) under nitrogen atmosphere using ceric ammonium nitrate (CAN) as an initiator . It has also been used in the synthesis of composite hydrogels for the removal of methyl violet from aqueous media .Molecular Structure Analysis
The structure of gum tragacanth fractions includes a 1,4-bonded galacturonic acid backbone with terminally linked fucose and (1,),2-linked xylose, as well as terminally linked xylose called fucoxylogalacturonan .Chemical Reactions Analysis
Tragacanth gum undergoes various chemical reactions. For instance, it forms non-covalent protein-polysaccharide complexes via interactions by the methoxylated galacturonic acid in the soluble part of the gum and by the viscosity increase induced by the insoluble bassorin part .Physical And Chemical Properties Analysis
Tragacanth is a viscous, odorless, tasteless, water-soluble mixture of polysaccharides . It is known to be a biodegradable, non-allergenic, non-toxic, and non-carcinogenic material .Applications De Recherche Scientifique
Tissue Engineering and Regenerative Medicine
Gum tragacanth has shown great promise as a therapeutic substance in tissue engineering and regenerative medicine . Its biocompatibility, biodegradability, and non-toxic nature make it an ideal material for creating scaffolds that support the growth and regeneration of tissues. Researchers are exploring its use in fabricating three-dimensional scaffolds for both hard and soft tissue healing strategies.
Drug Delivery Systems
Due to its stability against microbial, heat, and acid degradation, Gum tragacanth is being utilized in drug delivery systems . It can form hydrogels that are capable of controlled release of therapeutic agents, making it a valuable material for creating more efficient and targeted drug delivery mechanisms.
Nanoparticle Synthesis
Gum tragacanth has been used as a reagent in the formation and stabilization of metal nanoparticles within the context of green chemistry . These nanoparticles have applications in various fields, including medicine, electronics, and environmental remediation.
Food Industry Applications
In the food industry, Gum tragacanth serves as an effective emulsifying and thickening agent . It is used to improve the texture and stability of food products, as well as to control the release of flavors and other active compounds.
Prebiotic Functional Foods
Research has indicated that enzymatically produced low molecular-weight fractions of Gum tragacanth exhibit prebiotic activity . This activity promotes the growth of beneficial gut bacteria, which can lead to the development of functional foods aimed at improving digestive health.
Biomedical Engineering
Gum tragacanth’s inherent characteristics have opened new horizons in biomedical engineering . Its natural polymer structure is suitable for various biomedical applications, including wound healing and as a matrix for biomedical devices.
Orientations Futures
Propriétés
IUPAC Name |
ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H6/c5*1-2/h5*1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZPZOMOENCEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.CC.CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insol in alcohol, Sol in alkaline soln; aq hydrogen peroxide soln | |
| Record name | TRAGACANTH GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gum tragacanth | |
Color/Form |
Dull white, translucent plates or yellowish powder | |
CAS RN |
9000-65-1 | |
| Record name | Gum tragacanth | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gum tragacanth | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAGACANTH GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








